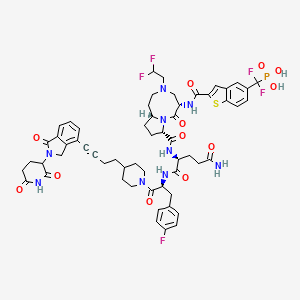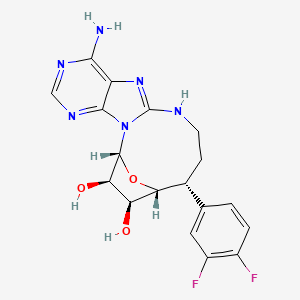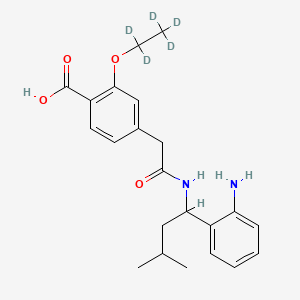
(E/Z)-Triprolidine-d8 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-Triprolidine-d8 (hydrochloride) is a deuterated form of triprolidine, an antihistamine used to treat allergic reactions. The deuterium labeling is used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Triprolidine-d8 (hydrochloride) involves the deuteration of triprolidine. The process typically starts with the preparation of triprolidine, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis steps. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (E/Z)-Triprolidine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Triprolidine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine.
Scientific Research Applications
(E/Z)-Triprolidine-d8 (hydrochloride) is used extensively in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the metabolic pathways of triprolidine without altering its pharmacological properties.
Drug Development: It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: Used to study the interaction of triprolidine with various biological targets, including histamine receptors.
Industrial Applications: Employed in the development of new antihistamine formulations and in quality control processes.
Mechanism of Action
(E/Z)-Triprolidine-d8 (hydrochloride) exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The pathway involves the inhibition of histamine-induced signaling, leading to reduced symptoms of allergy such as itching, swelling, and redness.
Comparison with Similar Compounds
Similar Compounds
Triprolidine: The non-deuterated form of (E/Z)-Triprolidine-d8 (hydrochloride).
Chlorpheniramine: Another antihistamine with similar pharmacological properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Uniqueness
The uniqueness of (E/Z)-Triprolidine-d8 (hydrochloride) lies in its deuterium labeling, which provides a valuable tool for pharmacokinetic studies without altering the compound’s pharmacological effects. This makes it particularly useful in research settings where precise tracking of the compound’s metabolic fate is required.
Properties
Molecular Formula |
C19H23ClN2 |
|---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;/i4D2,5D2,13D2,14D2; |
InChI Key |
WYUYEJNGHIOFOC-LOWKCGMFSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)










